2-Benzyl-1,3-oxazolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105632-29-9 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-benzyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,10-11H,6-8H2 |
InChI Key |
SXHDGNJNZZZUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl 1,3 Oxazolidine and Diverse 1,3 Oxazolidine Derivatives
Conventional Synthetic Routes to 1,3-Oxazolidines
Traditional approaches to the synthesis of 1,3-oxazolidines primarily rely on condensation and cyclization reactions, which are well-established and widely utilized for their simplicity and broad applicability.
Condensation Reactions of Amino Alcohols with Carbonyl Compounds
The most classical and straightforward method for the synthesis of 1,3-oxazolidines is the condensation reaction between a β-amino alcohol and a carbonyl compound, such as an aldehyde or a ketone. acs.orgwikipedia.org This reaction typically proceeds under acid catalysis or with azeotropic removal of water to drive the equilibrium towards the formation of the oxazolidine (B1195125) ring. scirp.org The versatility of this method allows for the synthesis of a wide array of substituted oxazolidines by varying the amino alcohol and carbonyl starting materials.
For instance, the reaction of 2-hydroxymethylpiperidine with various aldehydes under mild conditions has been shown to produce hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines in good yields. acs.org Similarly, microwave-assisted condensation of aldehydes and N-methyl aminoethanol in the presence of air, which facilitates in situ acid catalysis, has been reported as an efficient method for the synthesis of oxazolidines. scirp.org
| Amino Alcohol | Carbonyl Compound | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Hydroxymethylpiperidine | Various Aldehydes | Mild Conditions | Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines | Good |
| N-methyl aminoethanol | Various Aldehydes | Microwave, Air | Substituted 1,3-Oxazolidines | Excellent |
Cyclization Reactions for 1,3-Oxazolidine Ring Formation
Intramolecular cyclization reactions represent another fundamental strategy for the construction of the 1,3-oxazolidine ring. These reactions often involve the formation of a carbon-oxygen or carbon-nitrogen bond in a precursor molecule that already contains the requisite atoms for the heterocyclic ring.
A notable example is the palladium-catalyzed cyclization of 2-butene-1,4-diol (B106632) derivatives with imines, which affords 1,3-oxazolidine motifs with high efficiency and diastereoselectivity. lookchem.com Furthermore, intramolecular hydroamination of alkenyl amines, promoted by catalysts such as silver triflate (AgOTf), provides a regioselective route to 2-alkyl-substituted 1,3-oxazolidines. organic-chemistry.org The intramolecular aza-Michael addition, facilitated by bifunctional organocatalysts, also offers a pathway to optically active 1,3-oxazolidines.
Synthesis of 3-Benzyl-2-phenyl-1,3-oxazolidine Derivatives
A specific and relevant example within the 1,3-oxazolidine family is the synthesis of 3-benzyl-2-phenyl-1,3-oxazolidine derivatives. A reported method involves a multi-step sequence starting with the reaction of benzylamine, benzaldehyde, and hydroxyacetic acid in refluxing dry toluene (B28343) to yield 3-benzyl-2-phenyl-1,3-oxazolidin-4(5H)-one. nih.gov This intermediate can be further functionalized. For example, treatment with thionyl chloride generates a chloro derivative, which can then be coupled with substituted phenyl hydrazines to produce a series of 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines. nih.gov
Advanced Stereoselective Synthesis of Chiral 1,3-Oxazolidines
The demand for enantiomerically pure compounds in various fields has driven the development of advanced stereoselective methods for the synthesis of chiral 1,3-oxazolidines. These methods often employ chiral catalysts to control the formation of stereocenters during the ring-forming step.
Asymmetric One-Pot Synthesis via Hemiaminal Intermediates
A highly efficient approach for the enantioselective synthesis of chiral 1,3-oxazolidines is the asymmetric one-pot synthesis proceeding through hemiaminal intermediates. nih.govorganic-chemistry.orgacs.orgnih.gov This method involves the enantioselective addition of an alcohol to an imine, catalyzed by a chiral catalyst, to form a chiral hemiaminal. nih.govorganic-chemistry.orgacs.orgnih.gov This intermediate then undergoes intramolecular cyclization under mildly basic conditions to yield the desired chiral 1,3-oxazolidine with high enantioselectivity. nih.govorganic-chemistry.orgacs.orgnih.gov
A particularly successful catalyst for this transformation is a chiral magnesium phosphate (B84403) catalyst derived from 9-anthryl-BINOL phosphoric acid. nih.govorganic-chemistry.orgacs.org This catalytic system has been shown to be effective for a wide range of substrates, affording the corresponding chiral 1,3-oxazolidines in high yields and with excellent enantioselectivities. nih.govorganic-chemistry.org The choice of base and solvent for the cyclization step is crucial for achieving high yield and maintaining enantiopurity. acs.org
| Catalyst | Reactants | Key Intermediate | Yield | Enantioselectivity (ee) |
|---|---|---|---|---|
| Chiral Magnesium Phosphate | Alcohol and Imine | Hemiaminal | High | Excellent |
Metal-Catalyzed Asymmetric Cycloaddition and Functionalization
Metal-catalyzed reactions have emerged as powerful tools for the asymmetric synthesis of 1,3-oxazolidines, offering unique pathways and high levels of stereocontrol.
Rhodium, Palladium, and Nickel Catalysis: Complementary stereospecific and stereoconvergent methods for the enantioselective synthesis of 1,3-oxazolidines have been developed using rhodium, palladium, and nickel catalysts. acs.org Rhodium catalysts can effect a stereospecific formal cycloaddition of enantioenriched butadiene monoxide with imines, transferring the stereochemistry from the starting material to the product with high fidelity. acs.org In contrast, chiral palladium and nickel catalysts can facilitate a dynamic kinetic resolution of racemic butadiene monoxide, providing enantioenriched 1,3-oxazolidines. acs.org Palladium-catalyzed decarboxylative [3+2] cycloaddition reactions also provide a route to these heterocyclic systems. lookchem.com
Copper Catalysis: Copper-catalyzed reactions have also been employed in the synthesis of chiral 1,3-oxazolidines. For instance, the copper-catalyzed aminohydroxylation of styrenes provides a route to these compounds. acs.org Chiral copper complexes with hydroxyalkyl-functionalized N-heterocyclic carbene (NHC) ligands, formed from chiral oxazolidines, have demonstrated excellent performance in asymmetric catalysis, including conjugate addition and allylic alkylation, leading to products with high regio- and enantioselectivities. nih.gov
Gold Catalysis: Gold catalysts have proven effective in the synthesis of oxazolidinone derivatives, which are closely related to 1,3-oxazolidines. Cationic gold(I) complexes catalyze the conversion of N-Boc-protected alkynylamines into alkylidene 2-oxazolidinones under mild conditions. organic-chemistry.org Additionally, gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates allows for the synthesis of 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org
Iron Catalysis: Iron-catalyzed reactions provide another avenue for the synthesis of 1,3-oxazolidines. An efficient iron porphyrin Lewis acid-catalyzed cycloaddition of aziridines with aldehydes furnishes oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org Furthermore, iron catalysts have been used in the oxyamination of olefins for the enantioselective synthesis of 1,3-oxazolidines. nih.gov
| Metal Catalyst | Reaction Type | Key Features |
|---|---|---|
| Rhodium | Stereospecific Cycloaddition | High stereochemical transfer |
| Palladium/Nickel | Dynamic Kinetic Resolution | Enantioselective synthesis from racemic starting materials |
| Copper | Aminohydroxylation, Asymmetric Catalysis with NHC ligands | High regio- and enantioselectivity |
| Gold | Cyclization of Alkynylamines/Carbamates | Synthesis of oxazolidinone derivatives |
| Iron | Cycloaddition of Aziridines, Oxyamination of Olefins | High regio- and diastereoselectivity |
Table of Compounds
| Compound Name |
|---|
| 2-Benzyl-1,3-oxazolidine |
| 3-Benzyl-2-phenyl-1,3-oxazolidine |
| 1,3-Oxazolidine |
| Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines |
| 3-Benzyl-2-phenyl-1,3-oxazolidin-4(5H)-one |
| 3-Benzyl-2-phenyl-4(5H)-chloro-1,3-oxazolidine |
| 3-Benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines |
| Alkylidene 2-oxazolidinones |
| 5-Methylene-1,3-oxazolidin-2-ones |
| Benzaldehyde |
| Benzylamine |
| Hydroxyacetic acid |
| Thionyl chloride |
| Butadiene monoxide |
Palladium-Catalyzed Carboamination
Palladium-catalyzed carboamination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including 1,3-oxazolidines. This method allows for the construction of complex molecular architectures from relatively simple starting materials. The synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines can be achieved through the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. organic-chemistry.org These reactions are notable for producing cis-disubstituted products with good to excellent diastereoselectivity. organic-chemistry.org
In a related application, palladium catalysis is used in the carboamination of 4-(but-3-enyl)-substituted oxazolidin-2-ones with aryl bromides. nih.gov This process yields bicyclic oxazolidin-2-one derivatives which can then be converted into trans-2,5-disubstituted pyrrolidines. nih.gov The reactions demonstrate high diastereoselectivity, often greater than 20:1 dr, and can generate products with up to three stereocenters. nih.gov The choice of ligand is crucial for the success of these transformations, with RuPhos being identified as effective. nih.gov
A well-defined palladium complex derived from a secondary phosphine (B1218219) oxide has been shown to be an effective catalyst for direct C–H bond arylations on nonaromatic oxazolines, which are precursors or related structures to oxazolidines. goettingen-research-online.de
Table 1: Selected Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis
| Reactants | Catalyst System | Product Type | Yield | Stereoselectivity | Reference |
| O-Vinyl-1,2-amino alcohol derivatives | Palladium catalyst | cis-2,4- or 2,5-Disubstituted 1,3-oxazolidines | - | Good to excellent | organic-chemistry.org |
| 4-(but-3-enyl)-oxazolidin-2-one + Aryl bromide | [(allyl)PdCl]₂ / RuPhos | Bicyclic oxazolidin-2-one | High | >20:1 dr | nih.gov |
| Oxazoline (B21484) + Aryl bromide | Palladium/SPO complex | Arylated oxazoline | High | - | goettingen-research-online.de |
Copper-Catalyzed Aminohydroxylation and Oxyamination
Copper-catalyzed reactions provide an alternative and effective route to 1,3-oxazolidines. The aminohydroxylation of styrenes using N-sulfonyl oxaziridines activated by copper(II) catalysts can produce 1,3-oxazolidines. acs.org This formal aminohydroxylation of an alkene is proposed to proceed through a two-step mechanism involving a cationic intermediate, which accounts for the observed regioselectivity. acs.org
Furthermore, copper catalysis is employed in the one-pot synthesis of N-aryl oxazolidinones from amino alcohol carbamates. nih.gov This sequential process involves an intramolecular cyclization followed by a copper-catalyzed cross-coupling with aryl iodides under mild conditions. nih.gov The method demonstrates good functional group tolerance, accommodating nitriles, ketones, and halogens on the aryl iodide. nih.gov
Iron Porphyrin Lewis Acid-Catalyzed Cycloadditions
Iron porphyrin complexes have been developed as efficient Lewis acid catalysts for the [3 + 2] cycloaddition of aziridines with aldehydes to form 1,3-oxazolidines. nih.govacs.orgorganic-chemistry.org This method is characterized by its high regio- and diastereoselectivity. nih.govorganic-chemistry.org The reaction proceeds under mild conditions, typically at 25 °C in toluene with a low catalyst loading of just 1 mol %. nih.govacs.org
Mechanistic investigations, supported by theoretical studies and X-ray absorption fine structure measurements, suggest that the key intermediate is an aziridine-iron porphyrin complex that generates a 1,3-dipole synthon. nih.govacs.orgorganic-chemistry.org The optimization of the catalyst identified [Fe(TPP)]SbF₆ as providing the best yields and diastereoselectivity. organic-chemistry.org In a different approach, protonated porphyrins, acting as bifunctional catalysts, can promote the synthesis of N-alkyl oxazolidinones from the cycloaddition of CO₂ to aziridines without the need for a metal. cnr.itnih.gov
Table 2: Iron Porphyrin-Catalyzed Synthesis of Oxazolidines
| Reactants | Catalyst | Conditions | Yield | Stereoselectivity | Reference |
| Aziridines + Aldehydes | [Fe(TPP)]SbF₆ (1 mol %) | Toluene, 25 °C | High | High | nih.govorganic-chemistry.org |
| Aziridines + CO₂ | Protonated porphyrin (metal-free) | - | High | High | cnr.itnih.gov |
Organocatalytic Approaches to Enantiomerically Enriched Oxazolidines
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of 1,3-oxazolidines, providing access to enantiomerically enriched products. A highly efficient one-pot synthesis of 1,3-oxazolidines can be achieved using a chiral magnesium phosphate catalyst. organic-chemistry.orgnih.gov This reaction proceeds through the enantioselective addition of an alcohol to an imine, forming a hemiaminal intermediate, which then undergoes intramolecular cyclization. nih.gov
Another powerful organocatalytic strategy involves the use of bifunctional squaramide catalysts. A hydroquinine-derived squaramide was found to be effective in catalyzing a domino N,O-acetalization/aza-Michael addition reaction between N-Boc ketimines and γ-hydroxyenones. rsc.org This cascade reaction constructs pyrazolinone-embedded spirooxazolidines, generating two stereocenters with moderate to good diastereoselectivities and high enantioselectivities (up to >99% ee). rsc.org
Diastereoselective Reactions Involving 1,3-Oxazolidines (e.g., Grignard Reagents)
Chiral 1,3-oxazolidines are valuable intermediates that can undergo highly diastereoselective reactions with nucleophiles like Grignard reagents. The addition of Grignard reagents to chiral 1,3-oxazolidines, often derived from (R)-phenylglycinol, leads to the formation of chiral amines with a newly created chiral center. jst.go.jpclockss.orgresearchgate.net The high diastereoselectivity is controlled by the existing stereocenters on the oxazolidine ring. jst.go.jpclockss.org
The choice of the N-substituent on the oxazolidine ring can significantly influence the diastereoselectivity of the Grignard addition. For instance, an N-diphenylmethyl substituent has been shown to afford corresponding amines with very high diastereoselectivity. jst.go.jp Similarly, N-methoxybenzyl groups have been studied, with an N-2,4,6-trimethoxybenzyl moiety providing the best results in terms of diastereoselectivity. researchgate.net This methodology has been successfully applied to the asymmetric synthesis of natural products such as the piperidine (B6355638) alkaloids (-)-coniine (B1195747) and (-)-dihydropinidine. jst.go.jpclockss.org
Table 3: Diastereoselective Addition of Grignard Reagents to Chiral 1,3-Oxazolidines
| Oxazolidine N-Substituent | Grignard Reagent | Product | Diastereoselectivity | Reference |
| Diphenylmethyl | Various | Chiral amines | Very high | jst.go.jp |
| Benzyl (B1604629) | Propylmagnesium bromide derivative | (-)-Coniine precursor | 93:7 dr | clockss.org |
| 2,4,6-Trimethoxybenzyl | Various | Chiral amines | High | researchgate.net |
Kinetic Resolution Strategies in 1,3-Oxazolidine Synthesis
Kinetic resolution is a key strategy for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org An efficient multicomponent reaction has been described for synthesizing multi-substituted 1,3-oxazolidine compounds of high optical purity, where a kinetic resolution of epoxides was confirmed to be part of the plausible mechanism. nih.gov
Dynamic kinetic resolution (DKR) is an even more powerful approach as it combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. wikipedia.orgmdpi.com This strategy is particularly effective when the resolution step is irreversible and the racemization rate is at least equal to the reaction rate of the fast-reacting enantiomer. princeton.edu While specific examples focusing solely on this compound are not detailed in the provided sources, the principles of enzymatic and chemoenzymatic DKR are widely applied in the synthesis of chiral heterocycles and are applicable to the oxazolidine framework. wikipedia.orgwikipedia.org
Green Chemistry Approaches and Efficient Synthesis
One such method is the use of a grinding technique for the synthesis of 1,3-oxazolidines from β-amino alcohols and paraformaldehyde. researchgate.net This solvent-free method, conducted at room temperature with a catalytic amount of alkali, is simple, transition-metal-free, and high-yielding. researchgate.net
Another green strategy involves utilizing carbon dioxide (CO₂) as an abundant and non-toxic C1 source. rsc.org A continuous flow synthesis of 2-oxazolidinones has been developed using a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) as a recyclable organocatalyst for the reaction of epoxy amines with CO₂. rsc.org This halide-free approach is efficient and allows the catalyst to be used over extended periods without significant loss of activity. rsc.org Additionally, metal-free protonated porphyrins can catalyze the cycloaddition of CO₂ to aziridines, offering a sustainable route to oxazolidinones. cnr.itnih.gov These methods highlight the shift towards more sustainable and environmentally benign synthetic protocols in modern chemistry. nih.govmdpi.com
Microwave-Assisted Synthesis of Oxazolidin-2-ones and Oxazolidine-2-thiones
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. This technology has been effectively employed in the synthesis of key chiral auxiliaries, including oxazolidin-2-ones and their sulfur analogs, oxazolidine-2-thiones. organic-chemistry.orgnih.gov The primary advantage of using microwave irradiation is a significant reduction in reaction times compared to conventional heating methods. chemicalbook.com
The synthesis of 4-substituted oxazolidin-2-ones from β-amino alcohols and ethyl carbonate under microwave conditions demonstrates this efficiency. nih.gov Similarly, oxazolidine-2-thiones can be prepared from the same amino alcohol precursors using carbon disulfide in a basic medium. Temperature control is a critical parameter in these microwave-assisted syntheses. The formation of oxazolidin-2-ones typically requires a temperature range of 120–150 °C, whereas the synthesis of oxazolidine-2-thiones proceeds at much lower temperatures, generally below 55 °C. Another method involves the reaction of urea (B33335) and ethanolamine (B43304) reagents under microwave irradiation in a chemical paste medium, where a catalytic amount of nitromethane (B149229) absorbs the microwaves to create localized heating.
| Derivative | Reactants | Key Conditions | Advantage |
|---|---|---|---|
| Oxazolidin-2-ones | β-Amino Alcohols + Ethyl Carbonate | Microwave Irradiation (120–150 °C) | Reduced reaction times, improved yields nih.gov |
| Oxazolidine-2-thiones | β-Amino Alcohols + Carbon Disulfide | Microwave Irradiation (< 55 °C) | Reduced reaction times, selective formation chemicalbook.com |
Multi-Component Reactions (MCRs) for Diverse 1,3-Oxazolidine Scaffolds
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov This approach offers high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. Efficient MCRs have been developed for the synthesis of multi-substituted 1,3-oxazolidine compounds, often yielding products with high optical purity. wustl.edu
One notable one-pot method for synthesizing chiral 1,3-oxazolidines involves the enantioselective addition of an alcohol to an imine, catalyzed by a chiral magnesium phosphate catalyst. This forms a hemiaminal intermediate which then undergoes intramolecular cyclization under mild basic conditions to afford the final oxazolidine product in high yield and with excellent enantioselectivity. Another strategy involves the cycloaddition of epoxides with isocyanates, which can yield oxazolidinone derivatives. nih.gov The reaction of chlorosulfonyl isocyanate with various epoxides, for example, produces oxazolidinones and five-membered cyclic carbonates in a one-pot procedure without the need for a catalyst. nih.gov
Solid-Phase Organic Synthesis (SPOS) of 1,3-Oxazolidine Derivatives
Solid-phase organic synthesis (SPOS) provides a robust platform for the synthesis of small molecule libraries, simplifying purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. nih.gov This methodology has been successfully applied to the preparation of 1,3-oxazolidine derivatives. google.com
A typical solid-phase synthesis of 1,3-oxazolidines begins with a resin-bound starting material, such as an epoxy ether immobilized on Wang resin. google.com The synthesis proceeds through a series of steps performed on the solid support:
Ring Opening: The resin-bound epoxide undergoes regioselective ring-opening with a nucleophile, for instance, using ammonium (B1175870) chloride to introduce an amino group and a hydroxyl group.
Functional Group Interconversion: The resulting alcohol can be converted to an azide, followed by reduction to yield a resin-bound 1-amino-2-alkanol.
Cyclization: The immobilized amino alcohol is then treated with various aldehydes, acyl chlorides, or isocyanates to form the corresponding 1,3-oxazolidine ring directly on the resin. google.com
Cleavage: Finally, the desired 1,3-oxazolidine product is cleaved from the solid support, often using an oxidative cleavage agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the final product in solution.
Synthesis of Specific Benzyl-Substituted Oxazolidine Subclasses
Benzyl-substituted oxazolidines are of particular importance, especially in the field of asymmetric synthesis where they serve as highly effective chiral auxiliaries. The synthesis of these specific subclasses requires precise control of stereochemistry.
4-Benzyl-2-oxazolidinone Synthesis
(R)-4-Benzyl-2-oxazolidinone and its (S)-enantiomer are among the most widely used chiral auxiliaries, famously known as Evans auxiliaries. nih.gov The synthesis of these compounds typically starts from the corresponding enantiomer of the amino acid phenylalanine. nih.govgoogle.com
A common synthetic route involves two main steps:
Reduction of Phenylalanine: L-phenylalanine is first reduced to the corresponding amino alcohol, L-phenylalaninol. This reduction can be accomplished using various reducing agents. While lithium aluminum hydride (LiAlH₄) is effective, methods using the less hazardous sodium borohydride (B1222165) (NaBH₄) have also been developed to improve safety and economic viability. nih.govgoogle.com One improved method involves a one-pot reaction where phenylalanine is treated with thionyl chloride and then reduced with sodium borohydride in an aqueous methanolic solution. google.com
Cyclization of Phenylalaninol: The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This is commonly achieved by reacting the phenylalaninol with diethyl carbonate in the presence of a base, such as sodium ethoxide or potassium carbonate. nih.govgoogle.com
| Starting Material | Reduction Reagent | Cyclization Reagent | Product |
|---|---|---|---|
| L-Phenylalanine | LiAlH₄ | Diethyl Carbonate / NaOEt | (R)-4-Benzyl-2-oxazolidinone nih.gov |
| (S)-Phenylalanine | SOCl₂ then NaBH₄ | Diethyl Carbonate / K₂CO₃ | (S)-4-Benzyl-2-oxazolidinone google.com |
4-Benzyl-1,3-oxazolidine-2-thione Synthesis
The thione analog, 4-benzyl-1,3-oxazolidine-2-thione, is also a valuable chiral auxiliary, sometimes offering advantages over its oxo counterpart in certain asymmetric reactions. Its synthesis can be achieved via direct thionation of the corresponding oxazolidinone or by cyclization of the amino alcohol with a sulfur-containing reagent.
One method involves the reaction of (S)-4-benzyl-2-oxazolidinone with sulfur powder and ammonium sulfide (B99878) or ammonium polysulfide. This approach avoids the use of highly toxic reagents like carbon disulfide. Alternatively, the direct synthesis from L-phenylalaninol can be accomplished by reaction with carbon disulfide under basic conditions, often facilitated by microwave irradiation to reduce reaction times. chemicalbook.com
Synthesis of α-Benzyl-2-oxo-1,3-oxazolidine-4-acetic Acid Isomers
Mechanistic Elucidation in 2 Benzyl 1,3 Oxazolidine Transformations
Reaction Mechanism Studies in 1,3-Oxazolidine Formation
The synthesis of the 1,3-oxazolidine ring is classically achieved through the condensation of a 1,2-amino alcohol with an aldehyde or ketone. chem-station.comnih.gov The mechanism of this transformation involves several key intermediates that dictate the reaction's progression and stereochemical outcome.
The formation of a 1,3-oxazolidine from an amino alcohol and an aldehyde, such as benzaldehyde, proceeds through a well-established pathway involving two critical intermediates: a hemiaminal and an iminium ion. The reaction initiates with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a transient hemiaminal intermediate. nih.govresearchgate.net
This hemiaminal is typically unstable and exists in equilibrium with the starting materials and a subsequent iminium ion. acs.org The iminium ion is formed by the protonation of the hemiaminal's hydroxyl group, followed by the elimination of a water molecule. This electrophilic iminium species is then poised for intramolecular cyclization. The final ring-closing step involves the nucleophilic attack of the pendant hydroxyl group onto the iminium carbon, yielding the stable five-membered 1,3-oxazolidine ring. researchgate.netmdpi.com This cascade of equilibria—from reactants to hemiaminal to iminium ion and finally to the cyclized product—is a unifying mechanistic feature in oxazolidine (B1195125) synthesis. acs.org
When competing reaction pathways can lead to different products, the principles of thermodynamic and kinetic control become crucial in determining the final product distribution. researchgate.net A kinetically controlled reaction favors the product that is formed fastest, as it has the lowest activation energy. wikipedia.orgnih.gov In contrast, a thermodynamically controlled reaction, typically conducted at higher temperatures or for longer durations to allow for equilibrium to be established, favors the most stable product. researchgate.netnih.gov
In the context of 2-benzyl-1,3-oxazolidine cyclization, particularly when using substituted amino alcohols, multiple diastereomeric products can be formed. The reaction conditions can be manipulated to favor one isomer over another.
Kinetic Control : At lower temperatures, the reaction is effectively irreversible, and the product distribution is governed by the relative rates of formation. nih.gov The major product will be the one formed via the lowest energy transition state.
Thermodynamic Control : At higher temperatures, the cyclization becomes reversible, allowing the initially formed products to revert to the iminium intermediate and re-cyclize. wikipedia.org Under these equilibrating conditions, the product ratio is determined by the relative thermodynamic stabilities of the possible oxazolidine isomers. The most stable diastereomer, which minimizes steric interactions, will predominate.
This distinction is fundamental in asymmetric synthesis, where achieving high selectivity for a single desired stereoisomer is paramount.
| Control Type | Reaction Conditions | Determining Factor | Favored Product |
|---|---|---|---|
| Kinetic | Low Temperature, Short Reaction Time | Lowest Activation Energy (Ea) | Fastest-forming isomer |
| Thermodynamic | High Temperature, Long Reaction Time | Lowest Gibbs Free Energy (G) | Most stable isomer |
The stereochemistry of 1,3-oxazolidines can be precisely controlled by utilizing chiral starting materials. The use of enantiomerically pure 1,2-amino alcohols is a common strategy to synthesize chiral oxazolidines, which are valuable as chiral auxiliaries or ligands in asymmetric synthesis. nih.gov
When a chiral amino alcohol reacts with an aldehyde, the existing stereocenter(s) on the amino alcohol backbone directs the stereochemical outcome at the newly formed stereocenter at the C2 position of the oxazolidine ring. mdpi.com This process, known as diastereoselection, often results in the preferential formation of one diastereomer over the other. The facial selectivity of the intramolecular nucleophilic attack of the hydroxyl group on the intermediate iminium ion is influenced by the steric and electronic properties of the substituents on the amino alcohol. acs.org For example, palladium-catalyzed carboamination reactions of O-vinyl-1,2-amino alcohol derivatives have been shown to generate cis-disubstituted 1,3-oxazolidines with good to excellent diastereoselectivity, demonstrating kinetic control over the stereochemical outcome. nih.gov
Ring-Opening and Transformation Mechanisms of 1,3-Oxazolidine Systems
The 1,3-oxazolidine ring can undergo various transformations, including ring-opening reactions, which are mechanistically important and synthetically useful. These reactions often proceed with high stereochemical fidelity, allowing the oxazolidine moiety to serve as a protecting group or a chiral director before being cleaved.
A clear example of a mechanistically elucidated ring-opening of an oxazolidine system is the inactivation of the zinc-containing enzyme Carboxypeptidase A (CPA) by α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid. uq.edu.auresearchgate.net Although this substrate is an oxazolidinone (containing a carbonyl at C2), the ring-opening mechanism provides a strong model for nucleophilic attack at the C2 position.
Kinetic studies showed that all four possible stereoisomers of the inactivator inhibit CPA in a time-dependent, irreversible manner. uq.edu.auresearchgate.net The proposed mechanism involves the nucleophilic attack by an active site residue of the enzyme (such as glutamate) at the C2-carbonyl carbon of the oxazolidine ring. This addition step forms a tetrahedral intermediate, which is thought to be stabilized by the active site zinc ion. researchgate.net Subsequently, the ring opens via an elimination step, leading to the cleavage of the C-O bond and the formation of a covalent adduct between the enzyme and the inactivator. uq.edu.auresearchgate.net This addition-elimination mechanism is supported by the lack of stereospecificity in the inactivation, suggesting the attack occurs at the accessible C2 position rather than other positions on the ring. researchgate.net
| Stereoisomer | Second-Order Rate Constant (kobs/[I]o) (M-1 min-1) |
|---|---|
| Isomer 1 | 1.7 - 3.6 |
| Isomer 2 | 1.7 - 3.6 |
| Isomer 3 | 1.7 - 3.6 |
| Isomer 4 | 1.7 - 3.6 |
Data sourced from kinetic studies which indicate similar rates of inactivation for all four stereoisomers, supporting a mechanism not dependent on a specific stereochemical configuration. researchgate.net
The reductive cleavage of the 1,3-oxazolidine ring is a key transformation, particularly when the heterocycle is used as a chiral auxiliary in synthesis. This process allows for the removal of the auxiliary and the liberation of the desired chiral product, often a chiral N-substituted amino alcohol. The reduction typically targets the C-O bond within the ring.
The mechanism of this ring-opening depends on the reducing agent and the substrate. For N-acyl oxazolidines, reductive cleavage can be more challenging because the nitrogen lone pair is conjugated with the acyl carbonyl group, which strengthens the intracylcic C-O bond. However, for simple N-alkyl oxazolidines, reduction can be achieved with various reagents. Reductions using metal hydrides like lithium aluminium hydride (LiAlH₄) or dissolving metal conditions such as aluminium amalgam can effectively cleave the C-O bond. google.com For example, oxazolinoazetidinone compounds have been successfully reduced to the corresponding oxazolidine via treatment with aluminium amalgam in an inert solvent. google.com The reaction proceeds stereospecifically, meaning the stereochemical integrity of the chiral centers originating from the amino alcohol is preserved during the ring-opening process, yielding an enantiomerically pure N-substituted amino alcohol.
Ring Expansion Reactions of Aziridine Precursors to 1,3-Oxazolidines
The synthesis of 1,3-oxazolidines from aziridine precursors is a significant transformation in heterocyclic chemistry, often proceeding through a Lewis acid-catalyzed [3+2] cycloaddition reaction with carbonyl compounds. organic-chemistry.orgnih.gov This ring expansion is driven by the inherent ring strain of the three-membered aziridine ring. The mechanism involves the formation of a key azomethine ylide intermediate. nih.govnih.gov
The process is initiated by the coordination of a Lewis acid to the nitrogen atom of the N-substituted aziridine (often an N-tosyl or N-aryl group is used to activate the ring). This coordination facilitates the cleavage of the carbon-carbon bond of the aziridine ring, a process that is favored in donor-acceptor aziridines. nih.govmdpi.com This C-C bond cleavage results in the formation of a 1,3-dipole known as an azomethine ylide. organic-chemistry.orgnih.gov This intermediate is stabilized by the Lewis acid. organic-chemistry.org
Once formed, the azomethine ylide undergoes a [3+2] cycloaddition reaction with a carbonyl compound, such as an aldehyde or ketone. organic-chemistry.orgmdpi.com This reaction proceeds in a stepwise manner, leading to the formation of the five-membered 1,3-oxazolidine ring with a high degree of regio- and diastereoselectivity. organic-chemistry.org
A variety of Lewis acids have been employed to catalyze this transformation, including Y(OTf)₃, Ni(II) complexes, and iron porphyrin complexes. organic-chemistry.orgmdpi.com In some cases, a relay catalysis system has been proposed, where one Lewis acid promotes the formation of the azomethine ylide, and a second chiral Lewis acid complex controls the stereochemistry of the subsequent cycloaddition. nih.gov For instance, a system utilizing LiNTf₂ to assist in the C-C bond cleavage and a chiral Nd(III)/N,N'-dioxide complex to facilitate the asymmetric cycloaddition has been successfully developed. nih.gov
The scope of this reaction is broad, accommodating various substituted aziridines and a range of aldehydes and ketones, providing access to highly substituted and chiral 1,3-oxazolidines. organic-chemistry.orgnih.gov
| Lewis Acid Catalyst | Aziridine Substituent (N-group) | Reaction Conditions | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| [Fe(TPP)]SbF₆ | Not specified | 1 mol% catalyst, Toluene (B28343), 25°C | Formation of a stable 1,3-dipole synthon. | organic-chemistry.org |
| Nd(OTf)₃/N,N′-dioxide/LiNTf₂ | Donor-Acceptor (2,3-diester) | Mild conditions | Relay catalysis with dual Lewis acids. | nih.gov |
| Nickel(II) | N-tosylaziridine-2,2-dicarboxylates | Mild and general conditions | Diastereoselective C-C bond cleavage. | mdpi.com |
| Y(OTf)₃ | N-tosyl | Mild conditions | Formation of metallo-azomethine ylides. |
Isomerization-Driven Irreversible Ring-Opening Polymerization Mechanisms
The ring-opening polymerization (ROP) of cyclic monomers is a powerful method for synthesizing polymers with controlled architectures. chinesechemsoc.org The thermodynamic feasibility of ROP is governed by the change in Gibbs free energy (ΔGₚ), which is dependent on both enthalpy (ΔHₚ) and entropy (ΔSₚ) changes. wiley-vch.de For many small, strained rings (e.g., three- or four-membered), the release of ring strain provides a significant negative enthalpic contribution, making polymerization favorable. wiley-vch.de
To overcome this thermodynamic barrier, a strategy known as isomerization-driven irreversible ring-opening polymerization has been developed. chinesechemsoc.org This approach introduces a strong thermodynamic driving force by coupling the ring-opening step with an irreversible isomerization of the propagating species. A key example of this mechanism is the cationic ROP of 1,3-oxazolidine-2-thiones, which are close structural analogs of 1,3-oxazolidines. chinesechemsoc.org
This mechanism highlights a powerful strategy for expanding the range of monomers available for ROP, enabling the synthesis of novel polymers from thermodynamically stable, strainless cyclic precursors. While this specific mechanism has been detailed for the thione analog, it provides a foundational principle for enabling the polymerization of other challenging five-membered heterocycles like 2-substituted-1,3-oxazolidines.
| Ring Size | Ring Strain | Typical ΔHₚ | Typical ΔSₚ | Thermodynamic Feasibility of Conventional ROP | Reference |
|---|---|---|---|---|---|
| 3, 4 | High | Negative | Negative | Favorable | chinesechemsoc.orgwiley-vch.de |
| 5, 6 | Low / Negligible | Near zero or slightly negative | Negative | Generally Unfavorable | chinesechemsoc.orgwiley-vch.de |
Applications of Chiral 2 Benzyl 1,3 Oxazolidine Derivatives in Asymmetric Synthesis and Catalysis
1,3-Oxazolidines as Chiral Auxiliaries
Chiral 1,3-oxazolidinone derivatives, particularly those popularized by David A. Evans, serve as powerful chiral auxiliaries in asymmetric synthesis. wikipedia.orgnih.gov These auxiliaries, often derived from readily available amino alcohols, are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The benzyl (B1604629) group at the C4 position, as seen in (S)-4-benzyl-2-oxazolidinone, effectively shields one face of the enolate derived from an N-acyl derivative, leading to highly diastereoselective transformations. wikipedia.org This strategy has been successfully applied to a wide range of reactions, establishing the absolute stereochemistry of multiple stereocenters in the synthesis of complex molecules. wikipedia.org
The primary application of 2-benzyl-1,3-oxazolidine auxiliaries is to exert high levels of stereocontrol in the formation of carbon-carbon bonds. By attaching the auxiliary to a prochiral substrate, typically through an N-acyl linkage, the steric hindrance provided by the benzyl group dictates the trajectory of incoming reagents. This principle is fundamental to asymmetric alkylation reactions, where the chiral auxiliary guides the approach of an electrophile to a metal enolate, resulting in the formation of a new stereocenter with high diastereoselectivity. wikipedia.org Domino reactions, such as tandem 1,4-addition-aldol condensations, also leverage these auxiliaries to construct complex structures by forming two new carbon-carbon bonds in a single sequence with excellent stereocontrol. doi.org
Asymmetric aldol (B89426) additions are a cornerstone of C-C bond formation, and N-acyl oxazolidinones are highly effective chiral auxiliaries for this transformation. wikipedia.org The stereochemical outcome of these reactions can be reliably predicted and controlled by the choice of metal enolate and reaction conditions. scielo.org.mx
The formation of boron enolates from N-acyl oxazolidinones, followed by reaction with an aldehyde, typically proceeds through a chair-like six-membered Zimmerman-Traxler transition state. The conformation of this transition state, dictated by the chiral auxiliary, leads to the preferential formation of the syn-aldol adduct, commonly referred to as the "Evans syn" adduct. scielo.org.mx
However, the use of titanium enolates, particularly chlorotitanium enolates, allows for access to both "Evans syn" and "non-Evans syn" aldol adducts from the same chiral auxiliary enantiomer by simply modifying the reaction conditions. scielo.org.mxresearchgate.net For instance, using one equivalent of titanium tetrachloride in the presence of a base like (-)-sparteine (B7772259) or diisopropylethylamine (DIPEA) and N-methyl-2-pyrrolidinone (NMP) typically yields the Evans syn product with high selectivity. scielo.org.mxresearchgate.net Conversely, altering the stoichiometry of the Lewis acid can favor the formation of the "non-Evans syn" adduct. scielo.org.mxresearchgate.net This flexibility is a significant advantage in synthetic chemistry.
An asymmetric aldol reaction between the chlorotitanium enolate of (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one and 2-benzyloxyacetaldehyde furnished the syn-aldol adduct in 98% yield with a diastereomeric ratio of 3:1. nih.gov Similarly, the reaction of a titanium enolate derived from (S)-4-benzyl-3-propionyloxazolidin-2-one with acrolein gave the corresponding aldol product in 87% yield with a high diastereomeric ratio of 95:5. researchgate.net
| Auxiliary Substrate | Aldehyde | Conditions | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|---|
| (R)-N-Acyloxazolidinethione | 2-Benzyloxyacetaldehyde | TiCl4, i-Pr2NEt, NMP | Evans Syn | 98 | 3:1 | nih.gov |
| (S)-N-Propionyloxazolidinone | Acrolein | TiCl4 | Evans Syn | 87 | 95:5 | researchgate.net |
| N-Propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | Aryl aldehydes | TiCl4 (1.5 equiv), DIPEA | Evans Syn | - | 73:27 to 97:3 | researchgate.net |
Chiral 1,3-oxazolidines derived from amino alcohols like (R)-phenylglycinol can undergo diastereoselective additions of organometallic reagents, including Grignard reagents. The reaction involves the nucleophilic addition of the organometallic reagent to the oxazolidine (B1195125), which proceeds with ring cleavage to produce chiral amines. researchgate.net The stereochemical outcome is highly dependent on the N-substituent of the oxazolidine. For instance, the presence of an N-2,4,6-trimethoxybenzyl group on the oxazolidine has been shown to yield the best diastereoselectivity in these additions. researchgate.net
The addition of organometallic reagents to N-enoyloxazolidinones is a widely used method for asymmetric carbon-carbon bond formation, particularly in conjugate addition (Michael addition) reactions. researchgate.net Organo-copper reagents, for example, add to chiral α,β-unsaturated N-acyloxazolidinones with high diastereoselectivity. researchgate.net Similarly, the tandem 1,4-addition–aldol condensation of diethylzinc (B1219324) with α,β-unsaturated chiral oxazolidines and carbonyl compounds proceeds with high chemical yields and diastereoselectivity. doi.org The reaction is suitable for both aromatic and aliphatic aldehydes, as well as ketones. doi.org
It is important to note that the stereoselectivity of allylmagnesium reagent additions can be less predictable than that of other Grignard reagents and may not always follow standard models like Felkin-Anh or chelation control. nih.gov
| Oxazolidine Derivative | Organometallic Reagent | Reaction Type | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Chiral 1,3-oxazolidine with N-2,4,6-trimethoxybenzyl group | Grignard Reagents | Addition/Ring Cleavage | High | researchgate.net |
| α,β-Unsaturated N-acyloxazolidinone | Organo-copper Reagents | Conjugate Addition | High | researchgate.net |
| α,β-Unsaturated chiral oxazolidine | Diethylzinc (+ Aldehyde) | Tandem 1,4-Addition-Aldol | up to >90% de | doi.org |
Chiral N-acryloyl oxazolidinones serve as effective substrates for diastereoselective cyclopropanation reactions. These reactions, often involving ylides, lead to the formation of optically active cyclopropane (B1198618) derivatives. Chiral α,β-didehydroamino acid derivatives attached to an oxazolidinone auxiliary undergo diastereoselective cyclopropanation, which after hydrolysis, yield cyclic α-amino acids. researchgate.net
For asymmetric epoxidation, the Sharpless epoxidation is a prominent method for converting allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity. researchgate.netwikipedia.org While this reaction relies on a chiral tartrate ligand rather than an oxazolidinone auxiliary to direct the stereochemistry, the resulting chiral epoxyalcohols are versatile intermediates. researchgate.netwikipedia.org The oxazolidinone auxiliary can be present on the substrate, but the stereochemical control is primarily exerted by the Sharpless catalyst system, which consists of titanium tetraisopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP). dalalinstitute.comharvard.edu The predictability of the absolute stereochemistry and the high optical purity of the products make this a powerful synthetic tool. harvard.edujrchen-group.com
Information specifically detailing the use of this compound as the primary stereocontrol element in asymmetric hydrogenation reactions is less common in the provided context, as other methods often predominate for this transformation.
Chiral N-acyloxazolidinones are highly reactive and diastereoselective dienophiles in Diels-Alder reactions, especially when promoted by Lewis acids like dialkylaluminum chlorides. researchgate.net The use of the auxiliary allows for excellent control over the endo/exo selectivity of the cycloaddition. harvard.edu Intramolecular Diels-Alder reactions, in particular, benefit from the conformational constraints imposed by the auxiliary, leading to the formation of complex cyclic systems with well-defined stereochemistry. harvard.edunih.gov For example, N-substituted dienes derived from 4-phenyloxazolidin-2-one (B1595377) undergo Diels-Alder reactions with complete regio- and endo-selectivity. rsc.org
1,3-Dipolar cycloadditions are another powerful tool for constructing five-membered heterocycles. nih.gov Azomethine ylides, for instance, can react with carbonyl compounds to yield oxazolidine derivatives. nih.govmdpi.com When the dipolarophile is an α,β-unsaturated system attached to a chiral oxazolidinone auxiliary, the cycloaddition can proceed with high diastereoselectivity, enabling the synthesis of chiral heterocyclic products. researchgate.net For example, didehydroalanine derivatives attached to an oxazolidinone auxiliary undergo 1,3-dipolar cycloadditions to give, after hydrolysis, the corresponding cyclic α-amino acids. researchgate.net
| Reaction Type | Auxiliary Substrate | Reactant | Selectivity | Reference |
|---|---|---|---|---|
| Intramolecular Diels-Alder | N-Acryloyl oxazolidinone | Internal Diene | >99% de | harvard.edu |
| Intermolecular Diels-Alder | N-Substituted diene from 4-phenyloxazolidin-2-one | Activated Dienophiles | Completely regio- and endo-selective | rsc.org |
| 1,3-Dipolar Cycloaddition | N-Didehydroalanine oxazolidinone | Dipole (e.g., Diazomethane) | Diastereoselective | researchgate.net |
The conjugate or Michael addition is a fundamental method for forming C-C bonds. When applied to α,β-unsaturated systems bearing a chiral oxazolidinone auxiliary, the reaction can proceed with high stereocontrol. This has been instrumental in the synthesis of β-substituted γ-aminobutyric acid (GABA) derivatives, which are important pharmaceuticals. mdpi.com
In one example, an oxazolidinone auxiliary was used to control the stereochemistry of a Michael addition between nitromethane (B149229) and an α,β-unsaturated N-acyloxazolidinone. The reaction, using cesium carbonate as a base, provided a diastereomerically pure adduct after recrystallization. Subsequent removal of the auxiliary and reduction of the nitro group yielded (S)-Pregabalin with an enantiomeric excess greater than 99%. mdpi.com Organocatalysts, such as cinchona squaramide-based systems, have also been employed to catalyze enantioselective intramolecular oxa-Michael reactions of substrates containing a benzyl alcohol, leading to chiral phthalans in excellent yields and high enantioselectivities. organic-chemistry.org
| Michael Donor | Michael Acceptor | Conditions | Yield (%) | Diastereoselectivity/Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Nitromethane | (R)-N-Crotonyloxazolidinone | Cs2CO3 | 34 (after recrystallization) | Diastereomerically pure | mdpi.com |
| Internal Benzyl Alcohol | α,β-Unsaturated Ester/Enone | Cinchona Squaramide Catalyst | Excellent | High enantioselectivities | organic-chemistry.org |
1,3-Oxazolidines as Chiral Ligands for Transition Metal Catalysis
The utility of 1,3-oxazolidine-containing molecules as ligands is extensive, primarily due to their ability to form stable chelate complexes with a variety of transition metals. These C2-symmetric ligands are particularly effective because they reduce the number of potential transition states in a reaction, thereby enhancing enantioselectivity. The resulting metal complexes are conformationally constrained, which is crucial for creating a well-defined chiral environment around the metal's active site. nih.govrsc.org Ligands such as bis(oxazolines), often abbreviated as BOX, are among the most studied and successful classes of N,N-bidentate ligands in asymmetric catalysis. nih.gov
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. Chiral oxazoline-containing ligands have proven to be highly effective in this transformation. nih.gov The palladium catalyst, complexed with a chiral ligand, facilitates the substitution of an allylic leaving group with a nucleophile, controlling the stereochemistry of the newly formed bond.
A variety of oxazoline-based ligands have been developed for this purpose. For instance, heteroarylidene malonate-type bis(oxazoline) ligands have been successfully applied to the AAA of 1,3-diphenyl-2-propen-1-yl acetate (B1210297) with dimethyl malonate, achieving excellent enantioselectivity (up to 96% ee). nih.gov Similarly, novel aryl sulfoxide-oxazoline (ArSOX) ligands enable the Pd(II)-catalyzed asymmetric C–H alkylation of terminal olefins with high enantioselectivity, averaging over 90% ee. nih.gov The modular and oxidatively stable nature of the ArSOX scaffold contributes to its broad applicability. nih.gov
Another class, phosphaalkene-oxazoline (PhAk-Ox) ligands, which bear resemblance to the successful phosphinooxazoline (PHOX) ligands, has also been implemented in Pd-catalyzed AAA, yielding products with high enantiomeric excess (79–92% ee). acs.org
Table 1: Performance of Oxazoline-Type Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation
| Ligand Type | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) |
| Heteroarylidene malonate-type BOX | 1,3-diphenyl-2-propen-1-yl acetate | Dimethyl malonate | High | up to 96 |
| cis-Aryl sulfoxide-oxazoline (cis-ArSOX) | Terminal olefins | Various | Not specified | >90 (average) |
| Phosphaalkene-oxazoline (PhAk-Ox) | 1,3-diphenyl-2-propenyl acetate | Malonate derivatives | 73-95 | 79-92 |
While oxazolidines are used as ligands for transition metals, their synthesis can also be achieved through asymmetric catalysis. A notable method involves the use of a chiral magnesium phosphate (B84403) catalyst for the enantioselective one-pot synthesis of 1,3-oxazolidines. acs.org This reaction proceeds through the formation of a hemiaminal intermediate, which is generated by the enantioselective addition of an alcohol to an imine, catalyzed by the chiral magnesium phosphate. This intermediate then undergoes intramolecular cyclization to yield the final chiral oxazolidine product with high yields and excellent enantioselectivities. acs.org Chiral phosphates, when combined with dicationic metals like magnesium, can form efficient catalysts where the metal center acts as a Lewis acid to activate a substrate. rsc.org
Beyond palladium, oxazolidine-based ligands are employed in a wide array of other transition metal-catalyzed reactions. The choice of both the metal and the specific substituents on the oxazoline (B21484) ligand is critical for achieving optimal enantioselectivity. nih.gov
Copper Catalysis : Copper(I)-bis(oxazoline) complexes are highly efficient catalysts for the asymmetric cyclopropanation of alkenes with diazoacetates. rameshrasappan.com They have also been successfully used in Diels-Alder reactions, aziridination of olefins, and Friedel-Crafts alkylations. nih.govnih.gov
Iron Catalysis : Iron is an attractive metal for catalysis due to its low cost and environmental benignity. Chiral iron bis(oxazoline) complexes have been developed and applied in various asymmetric reactions, particularly in Lewis acid and oxidation catalysis. rsc.org
Ruthenium Catalysis : Pyridine-bis(oxazoline)-Ruthenium (py-box-Ru) complexes have been shown to effectively catalyze carbene transfer to styrene. nih.gov
Table 2: Examples of Other Transition Metal-Catalyzed Reactions with Oxazolidine-Type Ligands
| Metal | Ligand Type | Reaction Type |
| Copper (Cu) | Bis(oxazoline) | Cyclopropanation, Diels-Alder, Aziridination |
| Iron (Fe) | Bis(oxazoline) | Lewis Acid Catalysis, Oxidation |
| Ruthenium (Ru) | Pyridine-bis(oxazoline) | Carbene Transfer |
Applications in Coordination Chemistry of Oxazolidine Nitroxides
The coordination chemistry of oxazolidine derivatives extends to species containing a nitroxide radical. These paramagnetic ligands are of interest for designing molecular magnetic materials. nih.gov For example, 4,4-dimethyl-2,2-bis(pyridin-2-yl)-1,3-oxazolidine-3-oxyl, a tripodal paramagnetic oxazolidine nitroxide, has been studied in its interaction with lanthanide(III) ions. mdpi.comresearchgate.net
When this oxazolidine nitroxide interacts with hydrated lanthanide salts, it undergoes a unique transformation within the lanthanide's coordination sphere. nih.govnih.gov This transformation involves simultaneous disproportionation, hydrolysis, and condensation processes that proceed differently than they would in the absence of the lanthanide ions. mdpi.comresearchgate.net The disproportionation of nitroxyl (B88944) radicals in acidic media typically involves oxidation to an oxoammonium cation and reduction to a hydroxylamine. nih.gov The presence of the lanthanide ion catalyzes these transformations, leading to the formation of new diamagnetic polydentate ligands and their corresponding metal complexes. mdpi.comnih.gov This unique reactivity highlights the influence of 4f-elements on the stability and chemical behavior of oxazolidine nitroxide ligands. nih.gov
Advanced Spectroscopic Characterization and Computational Studies of 2 Benzyl 1,3 Oxazolidine Compounds
Comprehensive Spectroscopic Analyses for Structural Elucidation and Stereochemistry
A combination of spectroscopic methods is employed to build a complete picture of the molecular architecture of 2-benzyl-1,3-oxazolidine compounds. Each technique offers unique insights, and together they provide unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For the parent N-benzyl-oxazolidin-2-one, ¹H and ¹³C NMR data are in good agreement with its structure. researchgate.netmdpi.com The chemical shifts of the protons and carbons in the oxazolidine (B1195125) ring and the benzyl (B1604629) group are characteristic and allow for initial structural confirmation. For example, in (S)-4-Benzyl-2-oxazolidinone, the protons of the benzyl group appear in the aromatic region (7.20-7.35 ppm), while the methylene (B1212753) protons of the benzyl group and the protons on the oxazolidinone ring appear at distinct upfield shifts. chemicalbook.com
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assigning specific signals and elucidating complex connectivity. longdom.orgiupac.org COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within the oxazolidine ring and the benzyl substituent. HSQC and HMBC spectra correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, which is crucial for unambiguous assignment of all ¹H and ¹³C signals. researchgate.nethmdb.caresearchgate.net Furthermore, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry by identifying protons that are close in space. beilstein-journals.org
¹⁹F NMR for Fluoro-Derivatives: For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The chemical shift of the ¹⁹F nucleus is extremely sensitive to its electronic environment, making it an excellent probe for structural and conformational analysis. nih.gov In studies involving fluoro-substituted benzyl moieties on the oxazolidine ring, ¹⁹F NMR can confirm the position of the fluorine atom and provide insights into electronic effects within the molecule. nih.govspectrabase.combeilstein-journals.org For instance, the chemical shifts of fluorine substituents on a phenyl ring typically appear around -115 ppm. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Oxazolidinone Derivatives
| Compound | Nucleus | Benzyl CH₂ | Oxazolidinone CH | Oxazolidinone CH₂ | Aromatic C-H | Carbonyl C=O |
| (S)-4-Benzyl-2-oxazolidinone | ¹H | 2.75 (dd), 3.30 (dd) | 4.20 (m) | 4.15 (t), 4.25 (t) | 7.20-7.35 (m) | - |
| ¹³C | 37.8 | 57.5 | 66.0 | 127.3, 128.9, 129.4, 137.2 | 158.5 | |
| 3-Benzyloxazolidin-2-one | ¹H | 4.45 (s) | - | 3.55 (t), 4.30 (t) | 7.25-7.40 (m) | - |
| ¹³C | 50.1 | - | 45.3, 61.9 | 128.0, 128.2, 128.8, 136.0 | 158.9 |
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. nih.gov
The fragmentation patterns observed in the mass spectrum, often generated by techniques like electron impact (EI) or collision-induced dissociation (CID), offer valuable structural information. researchgate.net Common fragmentation pathways for benzyl-containing compounds include the cleavage of the benzylic C-C bond to form the stable tropylium (B1234903) ion (m/z 91). slideshare.net For oxazolidine derivatives, fragmentation can involve the opening of the heterocyclic ring. Analysis of these fragments helps to confirm the connectivity of the core structure and the identity of substituents. researchgate.netlibretexts.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. chemicalbook.comnih.gov The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Key characteristic absorptions include:
C-H stretching: Aromatic C-H bonds typically absorb just above 3000 cm⁻¹, while aliphatic C-H bonds absorb just below 3000 cm⁻¹. pressbooks.pubvscht.cz
C=O stretching: In derivatives containing an oxazolidin-2-one moiety, a strong absorption band for the carbonyl group (C=O) is observed in the range of 1700-1780 cm⁻¹. vscht.cz For example, N-acetyloxazolidin-2-one shows a strong C=O stretch around 1750 cm⁻¹.
C-O stretching: The C-O single bond within the oxazolidine ring gives rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.orgopenstax.org
C-N stretching: The C-N bond of the oxazolidine ring also appears in the fingerprint region, usually between 1000 and 1250 cm⁻¹.
Aromatic C=C stretching: The benzene (B151609) ring of the benzyl group exhibits characteristic absorptions in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H | C-H stretch | 3030 - 3100 | Weak to Medium |
| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium to Strong |
| Carbonyl (Oxazolidinone) | C=O stretch | ~1750 | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium, multiple bands |
| Ether/Ester | C-O stretch | 1000 - 1300 | Strong |
| Amine | C-N stretch | 1000 - 1250 | Medium |
For chiral this compound compounds, assessing enantiomeric purity is essential. This is achieved through polarimetry and chiral chromatography.
Optical Rotation: The specific rotation ([α]D) is a measure of a chiral compound's ability to rotate the plane of polarized light. Each enantiomer will rotate light to an equal but opposite degree. For instance, commercial (R)-4-Benzyl-2-oxazolidinone exhibits a positive specific rotation, with reported values such as [α]D +64° (c = 1 in chloroform). sigmaaldrich.com This measurement provides a bulk assessment of the enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric ratio (e.r.) and enantiomeric excess (e.e.) with high accuracy. researchgate.netresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. chromatographyonline.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for resolving oxazolidinone analogues. researchgate.netnih.gov The choice of mobile phase, often a mixture of alkanes and alcohols (e.g., hexane/isopropanol), is crucial for achieving optimal separation. chromatographyonline.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.orgwikipedia.org This technique is particularly sensitive to the three-dimensional structure of a molecule. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer, which can be used to assign the absolute configuration by comparing it to the spectra of known compounds or to theoretical predictions. nih.govnih.gov
Vibrational Circular Dichroism (VCD), which operates in the infrared region, is another powerful tool that provides detailed stereochemical information about chiral molecules in solution. nih.govsemanticscholar.orgnih.gov Both electronic and vibrational CD are instrumental in studying the conformation and absolute stereochemistry of chiral this compound derivatives.
Single-crystal X-ray crystallography provides the most definitive structural information for crystalline compounds. beilstein-journals.org It allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.govmdpi.com
Crucially, for chiral compounds, X-ray crystallography can determine the absolute configuration without ambiguity, provided a heavy atom is present or anomalous dispersion techniques are used. researchgate.netmdpi.com The resulting crystal structure offers an unambiguous three-dimensional model of the molecule, confirming the connectivity, relative stereochemistry, and absolute configuration. beilstein-journals.orgnih.gov This technique has been used to elucidate the structures of various oxazolidinone derivatives, providing foundational data for understanding their stereochemical properties. researchgate.netbeilstein-journals.orgmdpi.com
Computational Chemistry for Mechanistic and Structural Insights
Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of molecular structure, reactivity, and reaction mechanisms. For this compound and its derivatives, computational methods provide a molecular-level understanding that complements experimental findings. These techniques allow for the investigation of transient species like transition states and the detailed analysis of electronic and conformational properties that govern the behavior of these compounds.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and energetics of organic molecules, including this compound derivatives. DFT calculations are instrumental in optimizing molecular geometries, determining thermodynamic properties, and mapping out potential energy surfaces for chemical reactions.
Research on related oxazolidinone systems demonstrates the power of DFT in mechanistic elucidation. For instance, in studies of the conversion of amino alcohol derivatives into oxazolidinones, DFT calculations have been employed to distinguish between different possible reaction pathways, such as SN1 and double SN2 mechanisms. uv.es By calculating the energies of reactants, intermediates, and transition states, researchers can predict which pathway is energetically more favorable. For example, the stability of various transition states in the cyclization process to form the oxazolidinone ring has been computationally assessed, revealing that an intramolecular SN2 attack is significantly more stable than competing pathways. uv.es
DFT is also crucial for understanding the electronic properties that dictate reactivity. Calculations of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps help identify the nucleophilic and electrophilic sites within the molecule. nih.goviucr.org For the broader class of oxazolidinones, DFT studies using functionals like B3LYP with basis sets such as 6-311G++(d,p) have been used to analyze electron density distribution and predict sites susceptible to chemical attack. nih.goviucr.org
Table 1: Comparison of Calculated Transition State Energies for Oxazolidinone Formation Pathways
| Transition State | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| TS1-I | Intramolecular SN2 attack | 9.43 |
| TS2-I | Intermolecular attack by chloride | 19.51 |
| TS3-I | Subsequent intramolecular attack | 19.51 |
Data derived from studies on related N-Boc protected amino alcohol mesylates, illustrating the energetic preference for direct intramolecular cyclization. Calculations performed at the B3LYP/6-31+G(d,p) level. Source: Adapted from experimental and DFT studies on the conversion of ephedrine (B3423809) derivatives. uv.es
Semi-Empirical Molecular Orbital Calculations (e.g., PM3)
Semi-empirical molecular orbital methods, such as PM3 (Parametric Method 3), offer a computationally less demanding alternative to ab initio and DFT methods for exploring molecular properties. wikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them particularly useful for preliminary studies of large molecules or for screening large numbers of compounds.
The PM3 method, developed by J. J. P. Stewart, is a reparameterization of the AM1 method and is known for providing reasonable geometric structures and heats of formation for a wide range of organic molecules. wikipedia.orgias.ac.in While less accurate than modern DFT functionals for electronic properties, PM3 can be effectively used for initial conformational searches to identify low-energy structures of flexible molecules like this compound. These initial geometries can then be used as starting points for more accurate optimization using DFT or other higher-level methods.
The utility of PM3 lies in its speed, allowing for rapid exploration of the potential energy surface. For a molecule with rotatable bonds, such as the bond connecting the benzyl group to the oxazolidine ring, semi-empirical methods can quickly generate a series of conformers and their relative energies, providing a foundational understanding of the molecule's structural preferences. More recent developments, such as the PDDG/PM3 method, have shown improved accuracy for calculating heats of formation by adding a pairwise distance-directed Gaussian modification to the core repulsion function. ias.ac.in
Molecular Dynamics and Conformation Analysis
For the N-benzyl-1,3-oxazolidine scaffold, a key conformational feature is the orientation of the benzyl group relative to the oxazolidine ring. MD simulations can be used to study the rotational barrier around the N-CH₂Ph bond and to determine the relative populations of different conformers (e.g., where the phenyl ring is positioned over the heterocycle versus away from it). The Automated Topology Builder (ATB) and Repository provides force field parameters for related structures like 3-(phenylmethyl)-1,3-oxazolidine-2,4-dione, which can serve as a basis for setting up such simulations. uq.edu.au
Techniques such as accelerated molecular dynamics (aMD) can be employed to enhance conformational sampling and overcome energy barriers more efficiently, allowing for the observation of larger-scale conformational changes within accessible simulation times. nih.gov The resulting trajectories from MD simulations can be analyzed to generate potential of mean force (PMF) profiles, which map the free energy as a function of specific conformational coordinates, such as dihedral angles, providing quantitative insight into the stability of different conformers.
Transition State Stabilization and Stereoselectivity Prediction
One of the most significant applications of computational chemistry in the study of chiral molecules like this compound derivatives is the prediction and rationalization of stereoselectivity in chemical reactions. By locating and calculating the energies of the transition states leading to different stereoisomeric products, the outcome of a stereoselective reaction can be accurately predicted.
DFT calculations, particularly with functionals like M06-2X which are well-suited for describing non-covalent interactions, have been successfully used to investigate the origins of stereoselectivity in reactions forming oxazolidinone rings. acs.orgnih.gov For example, in the organocatalytic reaction of sulfur ylides with nitro-olefins, DFT studies have shown that the stereochemistry is determined in the initial addition step. acs.orgnih.gov By comparing the activation free energies of the competing transition states (e.g., leading to cis or trans products), the experimentally observed diastereomeric ratio can be explained. acs.org
These calculations often reveal subtle non-covalent interactions, such as π-stacking or CH-π interactions, within the transition state structure that stabilize one pathway over another. acs.org The ability to model these interactions is critical for accurately predicting stereochemical outcomes. Computational analysis of the reaction pathways for the formation of substituted pyrrolidines from oxazolidine precursors has also been used to understand how substituents on the oxazolidine ring influence the activation energies and thus the stereoselectivity of the reaction. emich.eduacs.org
Table 2: Calculated Free Energy Barriers for Competing Transition States in a Stereoselective Reaction
| Transition State | Configuration | Calculated Free Energy Barrier (kcal/mol) | Predicted Selectivity |
|---|---|---|---|
| TS1-trans | trans | 14.2 | Major Product |
| TS1-cis | cis | 16.5 | Minor Product |
Data from a DFT study (M06-2X/6-31G(d,p)) on the stereoselective synthesis of oxazolidinones. The lower energy barrier for the 'trans' transition state correctly predicts it as the major pathway. Source: Adapted from theoretical studies on the mechanism of stereoselective synthesis of oxazolidinones. acs.org
Structural Diversity and Chemical Reactivity of 2 Benzyl 1,3 Oxazolidine Analogues
Synthesis and Reactivity of N-Substituted 1,3-Oxazolidines
The synthesis of N-substituted 1,3-oxazolidines can be achieved through various methodologies. A common approach involves the condensation of a β-amino alcohol with an aldehyde or ketone, followed by N-substitution. For instance, N-acylation can be readily accomplished by treating the parent oxazolidine (B1195125) with an acyl chloride or anhydride in the presence of a base. The introduction of a tert-butyloxycarbonyl (Boc) protecting group is also a widely used strategy, enhancing the stability of the oxazolidine ring and influencing its conformational preferences, which is crucial in asymmetric synthesis. The Boc group's steric bulk and chelating ability can effectively direct the stereochemical course of reactions at adjacent positions.
N-alkylation, such as the introduction of a benzyl (B1604629) group, can be performed using an appropriate alkyl halide in the presence of a base. For example, the reaction of an oxazolidin-2-one with sodium hydride and benzyl bromide leads to the formation of the N-benzyl derivative.
The reactivity of N-substituted 1,3-oxazolidines is diverse. N-acyl derivatives, for instance, are valuable in diastereoselective reactions. The N-acyl group can act as a stereodirecting element in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. The removal of the N-acyl group is typically straightforward, allowing for the recovery of the chiral product.
N-Boc protected oxazolidines also serve as effective chiral auxiliaries. The Boc group can influence the facial selectivity of approaching reagents due to its steric hindrance. Furthermore, it can participate in chelation with metal ions, thereby organizing the transition state and enhancing stereoselectivity.
The reactivity of N-benzyl oxazolidines has been explored in various contexts. For example, 3-benzyl-2-phenyl-1,3-oxazolidine-4(5H)-one can be synthesized from benzylamine, benzaldehyde, and hydroxyacetic acid. This intermediate can then be further functionalized, for instance, by chlorination followed by coupling with substituted phenyl hydrazines to yield 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines wikipedia.org.
Oxazolidin-2-one and Oxazolidine-2-thione Derivatives
Oxazolidin-2-one and its sulfur analogue, oxazolidine-2-thione, are prominent heterocyclic scaffolds, particularly recognized for their application as chiral auxiliaries in asymmetric synthesis, most notably as "Evans auxiliaries". These derivatives of 2-benzyl-1,3-oxazolidine play a crucial role in the stereocontrolled formation of new chiral centers.
The synthesis of these derivatives often starts from chiral amino alcohols, which can be derived from readily available amino acids. The cyclization of a β-amino alcohol to form the oxazolidin-2-one ring can be achieved using reagents like phosgene, diethyl carbonate, or through a Curtius rearrangement of a β-hydroxy acyl azide. A microwave-assisted synthesis method has been shown to significantly reduce reaction times for the preparation of 4-substituted oxazolidin-2-ones from amino alcohols and ethyl carbonate nih.gov. Similarly, oxazolidine-2-thiones can be synthesized from amino alcohols by condensation with thiophosgene or carbon disulfide nih.gov. For example, the reaction of glucose with benzyl isothiocyanate has been reported to produce 3-benzyl-4-hydroxy-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-1,3-oxazolidine-2-thione cuny.edu.
The primary utility of these chiral auxiliaries lies in their ability to direct the stereochemical outcome of reactions on an attached acyl group. The N-acylated oxazolidin-2-one or -2-thione serves as a substrate where the chiral environment of the auxiliary dictates the facial selectivity of enolate reactions.
Key Reactions and Reactivity:
Asymmetric Alkylation: Enolates derived from N-acyl oxazolidin-2-ones can be alkylated with high diastereoselectivity. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl group derived from phenylalaninol) effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Asymmetric Aldol Reactions: These auxiliaries are extensively used in stereoselective aldol reactions. By forming a boron or titanium enolate, the geometry of the enolate is fixed, and the chiral auxiliary directs the approach of the aldehyde, leading to the formation of syn- or anti-aldol products with high diastereomeric excess. The sulfur-containing analogues, oxazolidine-2-thiones, have been noted to be equally or even more effective as chiral inductors in some cases, with the added benefit of easier removal after the reaction nih.gov.
Removal of the Auxiliary: After the desired stereoselective transformation, the chiral auxiliary can be cleaved under mild conditions, such as hydrolysis with lithium hydroxide or reduction with lithium borohydride (B1222165), to yield the chiral carboxylic acid, alcohol, or aldehyde, respectively, while the auxiliary can often be recovered and reused.
The following table summarizes the synthesis and application of these derivatives:
| Derivative | Starting Material | Key Reagents | Application |
| 4-Benzyl-oxazolidin-2-one | (S)-Phenylalaninol | Ethyl carbonate, microwave | Chiral auxiliary for asymmetric synthesis |
| 4-Benzyl-oxazolidine-2-thione | (S)-Phenylalaninol | Carbon disulfide, microwave | Chiral auxiliary for asymmetric synthesis |
| 3-Benzyl-oxazolidine-2-thione | Glucose, Benzyl isothiocyanate | - | Synthesis of complex oxazolidine-2-thiones |
Spiro-Fused 1,3-Oxazolidine Systems
Spiro-fused 1,3-oxazolidine systems represent a unique class of heterocyclic compounds characterized by a spirocyclic junction where the oxazolidine ring shares a single atom with another ring system. These structures are of significant interest due to their rigid three-dimensional frameworks, which are often found in natural products and pharmacologically active molecules.
The synthesis of spiro-fused 1,3-oxazolidines can be achieved through several strategies, with [3+2] cycloaddition reactions being one of the most prominent methods. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For instance, azomethine ylides, generated in situ from the decarboxylative condensation of α-amino acids with aldehydes or ketones, can undergo cycloaddition with various dipolarophiles to construct the spiro-pyrrolidine-oxazolidine core.
Another common method for the synthesis of spiro-oxazolidinones involves the intramolecular cyclization of suitable precursors. For example, the treatment of amino alcohols attached to a cyclic ketone with reagents like triphosgene can lead to the formation of spiro-1,3-oxazolidin-2-ones beilstein-journals.org. The reaction proceeds through the formation of an isocyanate intermediate which then undergoes spontaneous intramolecular cyclization beilstein-journals.org.
The reactivity of spiro-fused 1,3-oxazolidines is largely dictated by the nature of the fused ring system and the substituents present. The inherent strain in some spirocyclic systems can also influence their reactivity, making them susceptible to ring-opening reactions under certain conditions.
An example of the synthesis of spiro-oxazolidinones involves the use of steroidal ketones as starting materials. For instance, 17-spiro-oxazolidinone derivatives of androstane have been synthesized from 17S-spiro-oxiranes, where the oxazolidinone ring is constructed in subsequent steps nih.gov.
The following table provides a summary of synthetic approaches to spiro-fused oxazolidine systems:
| Synthetic Method | Reactants | Product Type |
| [3+2] Cycloaddition | Azomethine ylide, Dipolarophile | Spiro-pyrrolidine-oxazolidine |
| Intramolecular Cyclization | Cyclic ketone-derived amino alcohol, Triphosgene | Spiro-oxazolidin-2-one |
| Ring Construction on Spiro-epoxide | Steroidal spiro-epoxide | Steroidal spiro-oxazolidinone |
Fluoro-containing 1,3-Oxazolidine Analogues
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of 1,3-oxazolidine analogues, fluoro-substitution is a key strategy in the development of new therapeutic agents, particularly in the field of antibiotics.
The synthesis of fluoro-containing 1,3-oxazolidines often involves the use of fluorinated building blocks. For example, the synthesis of fluorinated oxazolidinone antibacterial agents can be achieved through the regioselective metalation of fluoroanilines, followed by a series of reactions to construct the oxazolidinone ring. The presence of a fluorinated electron-rich phenyl ring can present challenges for traditional radiofluorination methods used in PET imaging applications nih.gov. However, advancements in copper-mediated radiofluorination have provided improved synthetic routes for producing [¹⁸F]-labeled fluoro-oxazolidinones nih.gov.
The reactivity of fluoro-containing 1,3-oxazolidines is influenced by the strong electron-withdrawing nature of the fluorine atom. This can affect the acidity of neighboring protons and the nucleophilicity of nearby functional groups. For instance, the diastereoselectivity of fluorination of a carbanion alpha to a sulfone in N-Boc protected 2,2-dimethyl-4-((arylsulfonyl)methyl)oxazolidines has been shown to be dependent on the base used, with lithium diisopropylamide (LDA) providing high diastereoselectivity cuny.edu.
A study on novel fluorine-containing benzoxazinyl-oxazolidinones as anti-tuberculosis agents demonstrated that the presence of fluorine on the benzene (B151609) ring generally resulted in low cytotoxicity nih.gov. This highlights the favorable impact of fluorine substitution in modulating the properties of these compounds for therapeutic applications.
The following table summarizes key aspects of fluoro-containing 1,3-oxazolidine analogues:
| Synthetic Approach | Key Features | Application |
| Metalation of Fluoroanilines | Regioselective synthesis | Antibacterial agents |
| Copper-mediated Radiofluorination | Synthesis of ¹⁸F-labeled analogues | PET imaging tracers |
| Diastereoselective Fluorination | Base-dependent stereocontrol | Synthesis of chiral fluorinated building blocks |
Transformations of Oxazolidine Rings (e.g., Ring Contraction, Rearrangements)
The 1,3-oxazolidine ring, while generally stable, can undergo a variety of transformations, including ring contraction and rearrangements, under specific reaction conditions. These transformations can be valuable in synthetic chemistry for accessing different heterocyclic systems or for introducing new functional groups.
One notable transformation is the ring contraction of related six-membered rings to form the five-membered oxazolidinone ring. For example, the ring contraction of trans-5-hydroxy-1,3-oxazin-2-ones into cis-5-hydroxymethyl-oxazolidinones has been studied, and it was found that the basicity of the reagent, rather than its nucleophilicity, is the determining factor for the success of the ring contraction researchgate.net. This transformation is proposed to proceed through a specific mechanism that can be investigated using computational methods such as Density Functional Theory (DFT) researchgate.net.
Ring-opening reactions of oxazolidines are also a common transformation. The oxazolidine ring can be hydrolyzed back to the corresponding β-amino alcohol and aldehyde or ketone under acidic conditions. This lability is a key feature in the use of oxazolidines as protecting groups for amino alcohols. The rate and equilibrium constants for the ring-opening of 2-substituted-1,3-oxazolidines to form iminium ions have been measured, providing insight into the kinetics of this process researchgate.net.
Rearrangements involving the oxazolidine ring are less common but can occur under specific circumstances. For instance, gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates can lead to the formation of 5-methylene-1,3-oxazolidin-2-ones organic-chemistry.org.
The following table provides examples of transformations involving the oxazolidine ring system:
| Transformation Type | Starting Material | Key Conditions/Reagents | Product |
| Ring Contraction | trans-5-hydroxy-1,3-oxazin-2-one | Base | cis-5-hydroxymethyl-oxazolidinone |
| Ring Opening | 2-substituted-1,3-oxazolidine | Aqueous acid | β-amino alcohol, aldehyde/ketone |
| Rearrangement | Propargylic tert-butylcarbamate | Gold(I) catalyst | 5-methylene-1,3-oxazolidin-2-one |
Polymer Chemistry: Ring Opening Polymerization of 1,3 Oxazolidine Derivatives
Cationic Ring-Opening Polymerization (CROP) of Cyclic Oxazolidine-2-thiones
Cationic ring-opening polymerization (CROP) is an effective method for polymerizing 1,3-oxazolidine-2-thione (B1225483) derivatives. researchgate.netacs.org This process is typically initiated by cationic initiators, which attack the monomer and open the heterocyclic ring to allow for chain propagation.
Studies have demonstrated the successful CROP of various oxazolidine-2-thiones. For instance, the polymerization of 3-benzyltetrahydro-1,3-oxazolidine-2-thione (BTOT) and a 1,3-oxazolidine-2-thione derivative derived from L-serine (SL) has been explored. researchgate.net Common initiators used for this process include methyl trifluoromethanesulfonate (B1224126) (TfOMe), trifluoromethanesulfonic acid (TfOH), and boron trifluoride etherate (BF3·OEt2). researchgate.netacs.org These initiators have been shown to yield polymers with polythiourethane structures in quantitative amounts. researchgate.netacs.org
The proposed mechanism for CROP initiated by TfOMe involves an active chain end mechanism. Spectroscopic analysis suggests that the active species is a protonated cyclic endo iminothiocarbonate. The propagation step then proceeds through a nucleophilic attack of the monomer onto this active species, leading to the growth of the polymer chain. researchgate.netacs.org
Controlled Polymerization Techniques and Molecular Weight Control
A significant advantage of CROP for 1,3-oxazolidine-2-thiones is the ability to achieve a controlled polymerization process. researchgate.netnih.gov This control allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, which is crucial for tailoring the material properties for specific applications. researchgate.netpolyacs.org
In the polymerization of the L-serine-derived oxazolidine-2-thione (SL) initiated with TfOMe, a clear relationship has been established between the molecular weight of the resulting polymer and the feed ratio of the monomer to the initiator. researchgate.net This demonstrates that the molecular weight can be precisely controlled. Furthermore, the resulting polymers consistently exhibit a narrow molecular weight distribution, with polydispersity indices (Mw/Mn) below 1.14, which is a hallmark of a controlled or living polymerization. researchgate.netacs.org This level of control is attributed to the stability of the propagating species and the minimization of chain termination or transfer reactions. The use of dithiocarbamate (B8719985) as a terminating agent has also been shown to be an effective method for achieving molecular weight control in the polymerization of BTOT. researchgate.net
Table 1: Controlled CROP of L-Serine Derived Oxazolidine-2-thione (SL) with TfOMe Initiator
| Monomer-to-Initiator Ratio ([SL]/[TfOMe]) | Number-Average Molecular Weight (Mn, calc.) | Mn (exp., SEC) | Polydispersity Index (Mw/Mn) |
|---|---|---|---|
| 25 | 4400 | 4500 | 1.12 |
| 50 | 8800 | 8900 | 1.10 |
| 100 | 17500 | 17800 | 1.13 |
| 200 | 35100 | 35500 | 1.14 |
Data derived from experimental findings on the controlled polymerization of SL, illustrating the direct correlation between the monomer/initiator ratio and the resulting molecular weight, alongside narrow polydispersity. researchgate.netacs.org
Formation of Polythiourethanes and Related Polymers
The ring-opening polymerization of 1,3-oxazolidine-2-thiones directly yields polymers with a polythiourethane structure. researchgate.netacs.org This is a significant synthetic route, as polythiourethanes are known for their desirable properties, including high refractive indices and enhanced thermal stability compared to common polyurethanes. researchgate.netmdpi.com
The polymerization of monomers like 3-benzyltetrahydro-1,3-oxazolidine-2-thione (BTOT) in solvents such as nitrobenzene (B124822) results in the corresponding polythiourethane. researchgate.net These polymers have been characterized as having high refractive indices (e.g., 1.642 for polyBTOT) and being more heat-resistant than conventional polythiourethanes. researchgate.net The sulfur atoms incorporated into the polymer backbone from the thione group are responsible for these unique optical properties. The synthesis of polythiourethanes through CROP offers an alternative to traditional methods like the reaction of dithiols with diisocyanates. researchgate.net
Influence of Substituents on Polymerization Rates and Mechanisms
The rate and mechanism of the ring-opening polymerization of 1,3-oxazolidine derivatives are significantly influenced by the nature of the substituents on the heterocyclic ring. nih.govresearchgate.net Substituents can exert both electronic and steric effects, which can alter the stability of the monomer ring and the reactivity of the propagating species.
Research on the ring-chain tautomerism of 1,3-oxazolidines has shown a strong dependence on the substituents at the C-2 and C-4 positions. nih.govresearchgate.net For instance, electron-withdrawing groups on an aryl substituent at the C-2 position tend to shift the equilibrium towards the stable ring form. researchgate.net Conversely, increasing the bulkiness of an alkyl group at the C-4 position can also enhance the stability of the cyclic tautomer. researchgate.net
In the context of polymerization, a more stable monomer ring generally requires a more reactive initiator or more forceful reaction conditions to undergo ring-opening. The electronic nature of the substituents can also affect the nucleophilicity of the monomer, thereby influencing the rate of the propagation step where the monomer attacks the active chain end. nih.gov These substituent effects are a critical consideration in designing monomers for efficient polymerization and for achieving polymers with desired microstructures and properties.
Investigation of Polymer High-Order Structures via Spectroscopic Methods
Spectroscopic techniques are indispensable for characterizing the structure of polymers formed from 1,3-oxazolidine derivatives, from the primary chemical structure to potential higher-order arrangements. nih.govacs.org Methods such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are routinely used to confirm the formation of the polythiourethane backbone. researchgate.netacs.orgnih.gov
In FTIR spectra of polythiourethanes, characteristic absorption bands confirm the polymer structure. These include N-H stretching vibrations (around 3310 cm⁻¹), C=O stretching of the urethane (B1682113) group (in the range of 1730–1650 cm⁻¹), and N-H bending vibrations (around 1510 cm⁻¹). nih.govspectroscopyonline.com NMR spectroscopy is crucial for elucidating the reaction mechanism, as it can be used to identify the active species in the polymerization process. researchgate.netacs.org
Beyond primary structure, investigations into polymers derived from chiral monomers, such as the L-serine-based oxazolidine-2-thione, suggest the formation of high-order structures. researchgate.net The polymers obtained from this chiral monomer exhibited inverted specific rotations compared to the monomer itself, with a significant increase in the absolute values. researchgate.netacs.org This phenomenon suggests the presence of a regular, ordered secondary structure, such as a helical conformation, in the polymer chain. researchgate.net Further characterization using techniques like circular dichroism (CD) spectroscopy could provide more direct evidence of these high-order structures. Thermal properties are often investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). acs.org
Structure Reactivity and Structure Selectivity Correlations in 2 Benzyl 1,3 Oxazolidine Chemistry
Relationship Between Chiral Structure and Diastereoselectivity/Enantioselectivity in Asymmetric Transformations
The 1,3-oxazolidine framework, particularly when derived from chiral amino alcohols, serves as a powerful scaffold for asymmetric synthesis. nih.govacs.org The stereogenic centers within the oxazolidine (B1195125) ring create a chiral environment that can effectively control the facial selectivity of reactions. This principle is most prominently demonstrated when these molecules are employed as chiral auxiliaries or as ligands in asymmetric catalysis. nih.govwikipedia.org
As chiral auxiliaries, N-acylated oxazolidinones, which are structurally related to 2-benzyl-1,3-oxazolidines, are widely used to direct the stereochemical course of enolate reactions. acs.orgwilliams.edu For instance, the well-known Evans chiral auxiliary, 4-benzyl-2-oxazolidinone, is acylated and then deprotonated to form a rigid, chelated Z-enolate. williams.edu The bulky benzyl (B1604629) group at the C4 position effectively shields one face of the enolate, forcing incoming electrophiles, such as alkyl halides, to approach from the less sterically hindered side. acs.orgwilliams.edu This results in a highly diastereoselective alkylation. acs.org The predictable stereocontrol is a direct consequence of the fixed chiral environment imposed by the auxiliary. wikipedia.org After the reaction, the auxiliary can be cleaved and recovered. acs.orgwilliams.edu
The diastereoselectivity of such transformations is often very high, as illustrated in the alkylation of an N-propionyl oxazolidinone derived from 4-benzyl-2-oxazolidinone.
Table 1: Diastereoselective Alkylation using a 4-Benzyl-2-oxazolidinone Auxiliary
| Electrophile | Product Diastereomeric Ratio (dr) | Reference |
|---|---|---|
| Allyl iodide | 98:2 | acs.orgwilliams.edu |
Similarly, in aldol (B89426) reactions, the chiral auxiliary dictates the absolute stereochemistry of the newly formed stereocenters. scielo.org.mx The chelation of the enolate to a Lewis acid, such as a titanium species, further rigidifies the transition state, leading to excellent stereocontrol. scielo.org.mx
When incorporated into ligand structures for transition metal catalysis, the chiral 1,3-oxazolidine unit creates a well-defined chiral pocket around the metal center. researchgate.net This proximity of the chiral information to the reaction site is crucial for achieving high enantioselectivity in a variety of transformations, including cyclopropanation, allylic alkylation, and Diels-Alder reactions. acs.orgnih.govnih.gov For example, chiral bis(oxazoline) (BOX) ligands, which contain two oxazoline (B21484) rings, are highly effective in copper-catalyzed cyclopropanation reactions, often yielding products with greater than 99% enantiomeric excess (ee). nih.gov The C2-symmetric nature of these ligands is particularly effective in creating a highly ordered and selective catalytic environment. researchgate.net
Electronic and Steric Effects of Substituents on Reactivity
The reactivity of the 2-benzyl-1,3-oxazolidine system can be significantly modulated by the electronic and steric properties of substituents on both the aromatic ring and the heterocyclic core. These substituents can influence reaction rates, equilibrium positions, and even the reaction mechanism itself.
Electronic effects are particularly evident in reactions involving the formation or cleavage of the oxazolidine ring. For instance, in the study of ring-chain tautomerism of 2-aryl-substituted 1,3-oxazolidines, it was found that electron-withdrawing groups on the aryl ring (e.g., p-NO₂, m-Br, p-Cl) shift the equilibrium in favor of the cyclic (ring) form. researchgate.net This suggests that such substituents stabilize the oxazolidine ring relative to its open-chain Schiff base/imine counterpart. Conversely, electron-donating groups can favor the open-chain form. In the context of asymmetric synthesis, substituents on the aryl group of imine precursors to oxazolidines can influence enantioselectivity. nih.gov While substituents at the para-position of the phenyl ring may have little effect, electron-withdrawing groups at the meta-position have been shown to enhance selectivity. nih.gov
Steric effects also play a critical role. Increasing the steric bulk of substituents on the oxazolidine ring can have a profound impact on its stability and reactivity. For example, increasing the bulk of an alkyl group at the C4 position of the oxazolidine ring increases the stability of the cyclic tautomer. researchgate.net In the context of chiral auxiliaries, the steric bulk of the substituent at C4 (such as the benzyl group) is fundamental to its ability to direct stereochemistry by creating a significant steric bias. williams.edu In glycosylation reactions involving related systems, both steric and electronic factors are at play, with a balance required for optimal selectivity. nih.gov An electron-withdrawing substituent of intermediate steric bulk at the 3-position was found to be optimal for achieving high β-selectivity in mannosylation reactions. nih.gov
Table 2: Influence of Substituents on 1,3-Oxazolidine Properties
| Position of Substituent | Type of Effect | Observed Influence | Reference |
|---|---|---|---|
| 2-Aryl Group | Electronic (Electron-withdrawing) | Shifts ring-chain equilibrium toward the ring form | researchgate.net |
| 4-Alkyl Group | Steric (Increasing bulk) | Increases stability of the cyclic tautomer | researchgate.net |
| Phenyl ring of imine precursor (meta-position) | Electronic (Electron-withdrawing) | Enhanced enantioselectivity in oxazolidine formation | nih.gov |
Influence of Ring Conformation on Stereochemical Outcome
The five-membered 1,3-oxazolidine ring is not planar and adopts specific, low-energy conformations that are crucial in determining the stereochemical outcome of reactions. The preferred conformation positions the substituents in pseudo-axial or pseudo-equatorial orientations, which in turn dictates the facial accessibility of the molecule.
X-ray crystallographic studies of derivatives such as (4S)-(-)-4-benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine have revealed that the oxazolidine ring typically adopts an envelope conformation. nih.gov In this conformation, one of the ring atoms (often C5) is puckered out of the plane formed by the other four atoms. nih.gov Crucially, for a 4-benzyl substituted oxazolidine, the bulky benzyl group tends to occupy a pseudo-axial position. nih.gov This arrangement minimizes steric interactions and is a key factor in stereochemical control.
The pseudo-axial orientation of the benzyl group effectively blocks one face of the heterocyclic ring. williams.edu When the oxazolidine is part of a chiral auxiliary used in an enolate alkylation, this conformational preference ensures that the electrophile approaches from the opposite, less hindered face, leading to high diastereoselectivity. wikipedia.orgwilliams.edu The rigidity of this conformation, often enhanced by chelation to a metal cation in the transition state, is paramount for the efficient transfer of chirality. acs.org
The stereochemical outcome of reactions can therefore be rationalized and predicted by analyzing the most stable conformation of the oxazolidine ring and the resulting steric environment it creates. wikipedia.org
Catalyst Design Principles Based on 1,3-Oxazolidine Ligand Structures
The unique structural and chiral features of 1,3-oxazolidines make them excellent building blocks for the design of ligands used in asymmetric metal catalysis. nih.gov The design principles for these catalysts are based on modularity, steric and electronic tunability, and the creation of a rigid and well-defined chiral environment around the metal center.
Modularity and Accessibility : Chiral 1,3-oxazolidine ligands can be readily synthesized from a wide variety of commercially available and often inexpensive chiral amino alcohols and aldehydes or ketones. nih.govresearchgate.net This modularity allows for the systematic variation of substituents at different positions of the oxazolidine ring, enabling the fine-tuning of the ligand's properties for a specific catalytic transformation.
Rigid Chiral Scaffold : The oxazolidine ring provides a conformationally constrained backbone. nih.gov When coordinated to a metal, it forms a rigid chelate structure that reduces the number of possible transition states, thereby enhancing selectivity. The close proximity of the stereogenic centers to the coordinating nitrogen and oxygen atoms ensures effective transmission of chiral information to the catalytic site. researchgate.net
Steric and Electronic Tuning : The performance of an oxazolidine-based catalyst can be optimized by modifying its steric and electronic properties. For example, in phosphinooxazoline (PHOX) ligands, the substituent on the oxazoline ring (e.g., isopropyl, tert-butyl, benzyl) can be varied to control the steric environment around the metal. nih.gov Similarly, substituents on the phosphine (B1218219) group can be altered to tune the electronic properties (σ-donor/π-acceptor character) of the ligand, which in turn influences the reactivity and selectivity of the metal catalyst. nih.gov The beneficial effect of gem-dimethyl substituents at the C-5 position has been demonstrated, highlighting the importance of subtle structural modifications. nih.gov
Bidentate and Polydentate Coordination : 2-Benzyl-1,3-oxazolidines can be incorporated into larger ligand frameworks to act as bidentate (e.g., P,N-ligands like PHOX) or tridentate chelators. nih.gov This strong coordination to the metal center leads to more stable and well-defined catalyst structures, which is often a prerequisite for high enantioselectivity. nih.gov The design of C2-symmetric bis(oxazoline) (BOX) ligands is a prime example, where two oxazoline units create a highly organized chiral environment that has proven successful in a multitude of asymmetric reactions. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 2-Benzyl-1,3-oxazolidine derivatives?
- The synthesis of this compound derivatives can be optimized using precursors like vinylglycinol. For example, 2-tributylstannyl-1,3-oxazolidine derived from (S)- or (R)-vinylglycinol enables stereocontrolled synthesis of iminosugars, achieving yields >60% under controlled conditions (e.g., solvent polarity, temperature, and catalyst selection). Reaction monitoring via TLC or NMR ensures intermediate stability and purity .
Q. How can spectroscopic techniques (e.g., IR, UV-Vis) characterize the structural features of this compound?
- IR spectroscopy identifies key functional groups, such as C=O (1680–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches. UV-Vis analysis (e.g., λmax ~277 nm in methanol) reveals conjugation effects in aromatic or heterocyclic moieties. Comparative studies with analogs (e.g., 2-benzyl-1,4-dimethylbenzene) highlight substituent-dependent spectral shifts .
Q. What crystallization strategies improve the quality of this compound single crystals for X-ray diffraction?
- Slow evaporation of polar solvents (e.g., ethanol or acetone) at 4°C promotes high-quality crystal growth. Preferential use of chiral auxiliaries (e.g., (S)-toluoyl groups) can enhance enantiomeric purity, as seen in (4S)-4-benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine, which forms hydrogen-bonded networks for stable packing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, Hirshfeld surface analysis) resolve electronic and steric effects in this compound derivatives?
- Density Functional Theory (DFT) calculations predict molecular electrostatic potential (MEP) surfaces to identify reactive sites, while Hirshfeld analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals). For example, a flattened-boat conformation in dihydrobenzothiazine-linked oxazolidine derivatives was validated using these methods, with QT = 0.1206 Å and θ = 98.4° for puckering analysis .
Q. What strategies address enantiomorph-polarity ambiguities in crystallographic studies of chiral this compound compounds?
- The Flack parameter (η) and Rogers' χ statistic are critical for resolving chirality. However, η may yield false positives in near-centrosymmetric structures. Instead, the χ parameter, based on twin-component scattering, provides robust enantiomorph assignment with faster convergence in least-squares refinement .
Q. How do structural modifications (e.g., halogenation, alkylation) alter the bioactivity of this compound derivatives?
- Chlorination at the oxazolidine ring (e.g., 5-chloro-2-oxo-1,3-oxazolidine) increases nucleophilic reactivity, enhancing antimicrobial activity. Diethyl substitution improves lipophilicity, as seen in 5,5-diethyl derivatives, which show higher membrane permeability in comparative assays .
Q. What experimental protocols mitigate data contradictions in structure-activity relationship (SAR) studies of this compound analogs?
- Combine orthogonal techniques:
- Crystallography : Validate substituent geometry (e.g., dihedral angles between aromatic rings, as in 11.27° for dichlorophenyl-oxazolidine hybrids ).
- Kinetic assays : Measure binding constants (e.g., IC50) under standardized pH and temperature to reduce variability.
- Statistical validation : Use multivariate analysis to isolate confounding variables (e.g., solvent effects).
Methodological Considerations
- Stereochemical Control : Utilize (R)- or (S)-vinylglycinol precursors to synthesize enantiopure oxazolidines, enabling systematic SAR studies .
- Safety Protocols : Follow first-aid measures for oxazolidine handling, including skin decontamination (soap/water) and respiratory protection, as outlined in safety data sheets .
- Data Reproducibility : Archive raw crystallographic data (e.g., CIF files) and refine structures using SHELXL or SHELXTL to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
